(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
Description
This compound is a substituted indolone derivative characterized by a (3Z)-configuration, a bromine atom at position 6, a methyl group at position 5, and a 2-phenylhydrazinylidene moiety at position 2. Its synthesis typically involves condensation reactions between substituted indolin-2-ones and phenylhydrazine derivatives under acidic or catalytic conditions . The Z-configuration is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as observed in structurally similar indolone derivatives . The bromine atom enhances electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry, particularly in kinase inhibition studies .
Properties
Molecular Formula |
C15H12BrN3O |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
6-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12BrN3O/c1-9-7-11-13(8-12(9)16)17-15(20)14(11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
InChI Key |
SIPJPDTZKJTWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one can be represented as follows:
This structure features a bromine atom and a hydrazone linkage, which are critical to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. Notably, it has shown significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines.
- Cell Viability Assays :
- Mechanism of Action :
VEGFR Inhibition
The compound also acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which is crucial for tumor angiogenesis.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one | 0.503 | MCF-7 |
| Other derivatives | 0.728 | MCF-7 |
This inhibitory action on VEGFR suggests potential applications in treating tumors by limiting their blood supply .
Case Studies
Several studies have investigated the biological activities of related indole derivatives:
- Study on Indolin Derivatives : A series of derivatives based on the indolin scaffold were synthesized and tested for anticancer properties. Among them, compounds similar to (3Z)-6-bromo derivatives displayed promising activities against various cancer cell lines with good selectivity and low toxicity .
- Apoptosis Induction Studies : Research focusing on the apoptotic effects of these compounds demonstrated that they significantly increase the levels of pro-apoptotic markers while decreasing anti-apoptotic signals, further supporting their role in cancer therapy .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indolone derivatives, focusing on substituent effects , synthetic pathways , and biological activities .
Key Observations :
- Substituent Position : Bromine at C6 (target compound) vs. C4 (compound from ) alters electronic density and steric effects, impacting binding to biological targets like kinases .
- Hydrazinylidene vs.
- Synthetic Yields : Moderate yields (~60–70%) are common for Z-configured indolones due to stereochemical control challenges .
Crystallographic and Stability Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
